6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and dichlorophenyl groups. It is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N2-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
- 6-Chloro-N2-(4,5-dichlorophenyl)pyrimidine-2,4-diamine
- 6-Chloro-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its potential as a bioactive compound, making it a valuable target for further research .
Properties
Molecular Formula |
C10H7Cl3N4 |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
6-chloro-2-N-(3,4-dichlorophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H7Cl3N4/c11-6-2-1-5(3-7(6)12)15-10-16-8(13)4-9(14)17-10/h1-4H,(H3,14,15,16,17) |
InChI Key |
XXWGEBMZNXVQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CC(=N2)Cl)N)Cl)Cl |
Origin of Product |
United States |
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